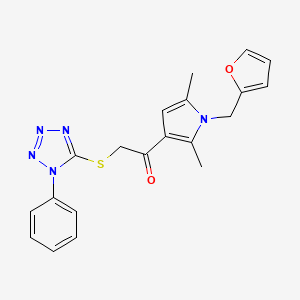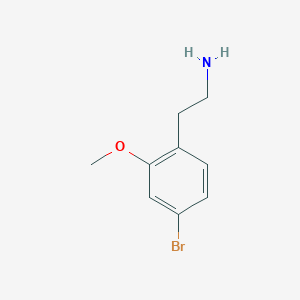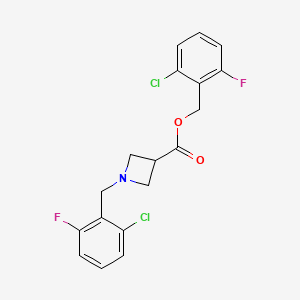
2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It’s used as an alkylating reagent during the synthesis of various compounds . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
Molecular Structure Analysis
The molecular formula of “2-Chloro-6-fluorobenzyl chloride” is C7H5Cl2F . The molecular weight is 179.019 . The IUPAC Standard InChI is InChI=1S/C7H5Cl2F/c8-4-5-6 (9)2-1-3-7 (5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis
“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It has a density of 1.401 g/mL at 25 °C . The refractive index is n20/D 1.537 . The flash point is 200 °F .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The synthesis of fluorinated azetidine derivatives, such as 3-fluoroazetidine-3-carboxylic acid, illustrates their potential as building blocks in medicinal chemistry due to their cyclic fluorinated beta-amino acid structure, which can be utilized in drug development for various therapeutic areas (Van Hende et al., 2009).
Azetidine derivatives have been synthesized and evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in addressing antibiotic resistance (Ikee et al., 2007).
Bioorganic and Medicinal Chemistry
New amino derivatives of triazolopyrimidines, featuring fluorobenzyl substituents, have shown high affinity and selectivity for adenosine receptors, indicating their potential in developing treatments for conditions related to these receptors (Betti et al., 1999).
The development of azetidine-2-carboxylic acid and its analogs for incorporation into peptides demonstrates their utility in creating conformationally constrained peptides for therapeutic applications, further highlighting the role of azetidine derivatives in drug design (Couty et al., 2005).
Chemical Synthesis and Catalysis
- Asymmetric synthesis techniques have been developed for azetidine-2-carboxylic acids, providing access to enantiomerically pure compounds that are crucial for the development of chirally selective pharmaceuticals (Marichev et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFLRUQJVERJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

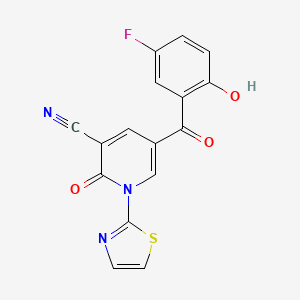
![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)
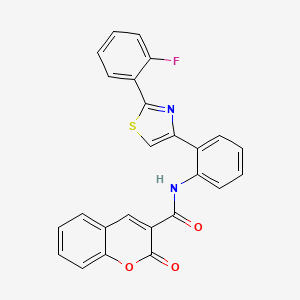
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)
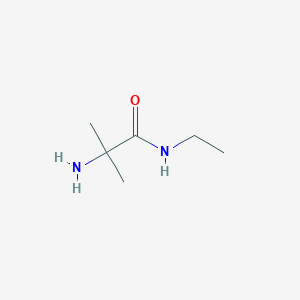
![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)

